4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(5-phenyl-1,3-thiazol-2-yl)chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-14-10-16(24-15-9-5-4-8-13(14)15)18(23)21-19-20-11-17(25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBZNIAKYQWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key structural analogs include derivatives with variations in the chromene substituents, carboxamide-linked heterocycles, and sulfonamide groups. Below is a detailed comparison:
Table 1: Comparison of 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide with Analogues
Key Research Findings
Carbonic Anhydrase Inhibition
Chromene-Sulfonamide Derivatives : Compounds like 5a–j (Table 1) exhibit CA inhibition, with Ki values ranging from 213.7 nM to 5314 nM against hCA I and 7.5–45.2 nM against hCA II . Substituent position critically influences activity:
Thiazole vs. Thiadiazole Moieties : Thiadiazole-containing analogs (e.g., 6-chloro-7-methyl-4-oxo-N-(5-allylthio-thiadiazol-2-yl)-chromene-2-carboxamide) may exhibit broader target engagement due to additional sulfur atoms and flexible substituents like allylthio .
Structure-Activity Relationship (SAR) Insights
Chromene Core Modifications :
- Methyl/chloro substituents at positions 6 or 7 enhance CA inhibition but reduce solubility .
- Ethyl or bulkier groups (e.g., trifluoromethyl) improve membrane permeability but may hinder target binding .
Carboxamide-Linked Groups: Sulfonamides (e.g., 5a) favor CA inhibition via zinc-binding interactions. Thiazoles/thiadiazoles (e.g., user’s compound) may target non-CA enzymes (e.g., kinases) due to heterocycle-mediated π-π stacking .
Hybrid Derivatives : Compounds combining chromene with sulfonamide-thiazole moieties (e.g., 4-oxo-N-[4-(trifluoromethyl)benzothiazol-2-yl]-chromene-2-carboxamide) balance potency and pharmacokinetic properties .
Biological Activity
4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic compound that combines chromene and thiazole moieties, making it a subject of interest in medicinal chemistry. Its unique structure suggests potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core with a thiazole ring and a carboxamide group. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 | |
| Compound 10 | A-431 | 1.98 | |
| This compound | MCF-7 | TBD | TBD |
The structure-activity relationship (SAR) studies emphasize that the presence of specific functional groups, such as electron-donating or withdrawing groups on the phenyl ring, significantly influences the anticancer efficacy of these compounds.
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects. Thiazole derivatives have been reported to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes by Thiazole Derivatives
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity and interaction dynamics can be elucidated through molecular docking studies.
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of thiazole-containing compounds on various cancer cell lines, revealing that modifications to the thiazole ring enhanced cytotoxicity against breast cancer cells (MCF-7). The study found that certain substitutions increased the binding affinity to target proteins involved in cell proliferation pathways.
- Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of similar compounds, demonstrating significant inhibition of COX enzymes in vitro. This suggests potential therapeutic applications for conditions characterized by inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-oxo-N-(5-phenylthiazol-2-yl)-4H-chromene-2-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between chromene-2-carboxylic acid derivatives and functionalized thiazole amines. For example, phosphoryl oxychloride (POCl₃) is commonly used to activate carbonyl groups for nucleophilic substitution, as seen in analogous thiazole-chromene hybrid syntheses . Post-synthesis purification via silica gel column chromatography (using n-hexane/ethyl acetate gradients) ensures high purity. Confirm purity using HPLC (>95%) and characterize via FTIR (for carbonyl and amide bonds) and ¹H/¹³C NMR (to verify substituent positions) .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodology : Prioritize in vitro assays targeting pathways relevant to chromene and thiazole pharmacophores, such as kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (gram-positive/negative bacteria, fungi). Use MTT assays for cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Q. What analytical techniques are critical for structural elucidation of intermediates and final products?
- Methodology : Combine spectroscopic methods:
- ¹H/¹³C NMR : Assign proton environments (e.g., chromene olefinic protons at δ 6.5–7.5 ppm, thiazole protons at δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- XRD : Resolve crystallographic ambiguity in substituent orientation, particularly for the thiazole-phenyl and chromene-keto groups .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across studies?
- Methodology : Contradictions often arise from assay conditions (e.g., serum concentration, incubation time) or impurity interference. Conduct orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. Western blotting for protein expression). Re-synthesize the compound using alternative routes (e.g., microwave-assisted synthesis for higher yields) and compare batch-to-batch reproducibility .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., EGFR PDB: 1M17). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Pair with QSAR models (e.g., CoMFA/CoMSIA) to predict modifications enhancing potency, such as substituting the phenylthiazole group with electron-withdrawing substituents .
Q. How to optimize reaction yields when scaling up synthesis?
- Methodology : Identify rate-limiting steps (e.g., amide coupling). Use Design of Experiments (DoE) to optimize parameters:
- Solvent : Switch from dioxane to DMF for better solubility of aromatic intermediates .
- Catalyst : Test Pd/C or Ni catalysts for hydrogenation steps.
- Temperature : Reflux conditions (100–120°C) improve cyclization efficiency for thiazole rings . Monitor using inline FTIR to track reaction progression.
Q. What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?
- Methodology : Use hepatic microsomal assays (human/rat) to measure metabolic half-life (t₁/₂). For toxicity, perform Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity). Cross-reference with in silico tools like Derek Nexus to flag structural alerts (e.g., nitro groups, Michael acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
